molecular formula C8H18ClN B6143360 (2-Methylcyclohexyl)methanamine hydrochloride CAS No. 212382-67-7

(2-Methylcyclohexyl)methanamine hydrochloride

Cat. No.: B6143360
CAS No.: 212382-67-7
M. Wt: 163.69 g/mol
InChI Key: JYHOKCIRCSEKOH-UHFFFAOYSA-N
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Description

Significance of Amines in Complex Molecule Synthesis

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons. This structural feature renders them basic and nucleophilic, making them indispensable building blocks in the synthesis of a vast array of more complex molecules. Their ability to form carbon-nitrogen bonds is central to the construction of pharmaceuticals, agrochemicals, and materials. Primary amines, such as the one in (2-Methylcyclohexyl)methanamine (B1369955), are particularly versatile, serving as precursors to amides, imines, and a variety of heterocyclic systems. The reactivity of the amine functional group allows for its incorporation into larger molecular scaffolds, providing a route to compounds with diverse biological activities.

Overview of Cyclohexane (B81311) Derivatives in Chemical Research

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, prized for its conformational flexibility and its presence in numerous natural products and synthetic compounds. As a saturated carbocycle, the cyclohexane framework allows for the precise three-dimensional arrangement of functional groups, which is crucial for molecular recognition and biological activity. The stereochemistry of substituted cyclohexanes, particularly the distinction between axial and equatorial positions in the stable chair conformation, profoundly influences their physical properties and chemical reactivity. beilstein-journals.orglumenlearning.com Researchers exploit these conformational properties to design molecules with specific shapes and functionalities, making cyclohexane derivatives valuable scaffolds in medicinal chemistry and materials science. beilstein-journals.orglumenlearning.com

Structural Context of (2-Methylcyclohexyl)methanamine Hydrochloride

This compound is a salt of the primary amine (2-Methylcyclohexyl)methanamine. The structure consists of a cyclohexane ring substituted with a methyl group at the 2-position and a methanamine (-CH₂NH₂) group. The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid, resulting in the formation of an ammonium (B1175870) chloride group (-CH₂NH₃⁺Cl⁻). This salt form generally confers increased water solubility and crystalline stability compared to the free amine, making it more suitable for handling and certain applications. The presence of two substituents on the cyclohexane ring introduces stereoisomerism, which is a key aspect of this molecule's chemistry.

Properties

IUPAC Name

(2-methylcyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-4-2-3-5-8(7)6-9;/h7-8H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHOKCIRCSEKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Methylcyclohexyl Methanamine Hydrochloride

Direct Synthetic Routes

Direct synthesis methods provide efficient pathways to (2-methylcyclohexyl)methanamine (B1369955). These routes often begin with readily available starting materials and employ catalytic processes to achieve the desired chemical transformation.

Catalytic Hydrogenation of Precursor Ketones

A prevalent method for synthesizing amines is the reductive amination of carbonyl compounds. mdpi.com This process is a cornerstone in industrial and academic settings for producing a wide array of amines from aldehydes and ketones. nih.gov The reaction typically involves the coupling of the ketone with an amine source in the presence of a reducing agent. liv.ac.uk

The synthesis of (2-methylcyclohexyl)methanamine can be initiated from 2-methylcyclohexanone (B44802). This process, known as reductive amination, involves the reaction of the ketone with ammonia (B1221849) to form an imine intermediate. This intermediate is then reduced to the final amine product. This method is a practical and valuable approach for the synthesis of primary amines. researchgate.net The use of hydrogen gas as the reducing agent is particularly attractive due to its environmental friendliness and cost-effectiveness. nih.gov

The success of the catalytic hydrogenation hinges on the choice of catalyst. Various metal catalysts are employed to facilitate this transformation, with palladium on carbon (Pd/C) and Raney nickel being among the most common. google.com

Palladium on Carbon (Pd/C): This catalyst is widely used for reductive amination reactions. researchgate.net It has demonstrated high efficiency in the synthesis of secondary and tertiary amines. researchgate.net The catalytic activity of Pd/C is influenced by the palladium content and its dispersion on the carbon support. mdpi.com Bimetallic Pd-M/C catalysts have also been developed to enhance selectivity, particularly in reactions involving halogenated aromatic aldehydes. ugent.be

Raney Nickel: This sponge-like nickel catalyst is also a preferred choice for reductive amination. google.com It is particularly effective in the conversion of ketones to primary amines. However, reductive aminations carried out at low pressure with Raney nickel may require a large amount of catalyst to be successful.

Other catalysts that have been explored for similar transformations include platinum-based catalysts, which have shown high yields for the synthesis of primary amines from various aliphatic and aromatic ketones. researchgate.net Ruthenium supported on niobium oxide has also been shown to promote the reductive amination of carbonyl compounds. thieme-connect.de

The conditions for the hydrogenation reaction are critical for achieving high yields and selectivity. These parameters are often optimized based on the specific substrate and catalyst being used.

Catalyst SystemPressureTemperatureSolvent(s)
Raney Nickel~1 atm (or slightly above)~20°CEthanolic Ammonia
Raney Nickel1200 psi90°CMethanol, Water
Ruthenium on Carbon2-8 MPa100-140°CMethanol, Ethanol (B145695), Isopropyl alcohol, THF, DMF
Cobalt-based10 bar H₂50°CAqueous Ammonia

Table 1: Examples of Hydrogenation Reaction Conditions from various studies. Note that these are not specific to 2-methylcyclohexanone but represent typical conditions for analogous reductive aminations. nih.govgoogle.com

The choice of solvent can also play a significant role. Solvents such as methanol, ethanol, isopropyl alcohol, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used. google.com The reaction is often carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to high pressure. nih.gov Temperatures can also vary widely, from room temperature to elevated temperatures, depending on the catalyst's activity and the desired reaction rate. nih.gov

Amine Formation from Nitrile Precursors

An alternative route to primary amines is through the reduction of nitriles. mdpi.com This method involves the catalytic hydrogenation of a nitrile group (-C≡N) to a primary amine group (-CH₂NH₂). While less commonly detailed specifically for (2-methylcyclohexyl)methanamine in the provided context, it represents a fundamental and viable synthetic strategy in organic chemistry.

Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by reacting the free amine with hydrochloric acid. spectroscopyonline.com This process is widely used for many amine-containing drugs to enhance their water solubility and bioavailability. spectroscopyonline.com The reaction is a straightforward acid-base neutralization, resulting in the formation of the ammonium (B1175870) chloride salt. chemicalforums.com

The amine is typically dissolved in a suitable organic solvent, and then hydrochloric acid is added. The hydrochloric acid can be in the form of an aqueous solution, a solution in an organic solvent like ether or dioxane, or as a gas. chemicalforums.com The use of gaseous HCl or HCl in an organic solvent is often preferred when the presence of water is undesirable, as it can lead to the precipitation of the hydrochloride salt from the organic solvent. chemicalforums.com The resulting salt can then be isolated by filtration and may be purified by recrystallization. orgsyn.org

Stereoselective Synthesis Approaches

Stereoselective strategies are fundamental in producing enantiomerically pure or diastereomerically enriched (2-Methylcyclohexyl)methanamine. These approaches can be broadly categorized into methods that use chiral catalysts to induce asymmetry during a reaction and methods that employ a covalently bonded chiral auxiliary to direct the formation of new stereocenters.

Enantioselective and Diastereoselective Synthesis

The synthesis of (2-Methylcyclohexyl)methanamine inherently involves controlling the relative (cis/trans) and absolute (R/S) stereochemistry of the two substituents on the cyclohexane (B81311) ring. A key strategy involves the diastereoselective hydrogenation of a prochiral aromatic ring that is chemically bonded to a chiral auxiliary.

One notable study, while focused on the synthesis of 2-methyl cyclohexane carboxylic acid, provides a directly analogous and powerful methodology. In this approach, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates were hydrogenated over supported rhodium (Rh) and ruthenium (Ru) catalysts. nih.gov This reaction was highly diastereoselective, yielding predominantly the (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess (de) of up to 96%. nih.gov The chiral pyroglutamate (B8496135) auxiliary effectively shielded one face of the aromatic ring, forcing the hydrogen to add from the less hindered face, thus leading to a cis hydrogenation product. nih.gov This principle can be extended to the synthesis of the target amine, potentially by starting with a derivative of 2-methylbenzonitrile or by converting the resulting chiral carboxylic acid to the methanamine functionality.

Utilization of Chiral Catalysts in Hydrogenation

Asymmetric hydrogenation is a powerful tool that utilizes transition metal complexes with chiral ligands to achieve high enantioselectivity. wikipedia.org For transformations analogous to the synthesis of (2-Methylcyclohexyl)methanamine from an aromatic precursor, chiral catalysts based on rhodium (Rh) and ruthenium (Ru) are particularly prominent. nih.gov These metals, when complexed with chiral phosphine (B1218219) ligands, can effectively hydrogenate various substrates, including aromatic rings, with high stereoselectivity. wikipedia.org

While specific examples for the direct asymmetric hydrogenation to (2-Methylcyclohexyl)methanamine are not extensively documented, the hydrogenation of 2-substituted quinolines using Iridium(I)/chiral phosphine systems to achieve high enantiomeric excess (ee) highlights the potential of this approach for related structures. wikipedia.org Such catalytic systems create a chiral environment around the active metal center, which differentiates between the two faces of the substrate as it binds, leading to the preferential formation of one enantiomer.

Application of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed. wikipedia.org This strategy is highly reliable for establishing stereochemistry. wikipedia.org

The diastereoselective synthesis of 2-methyl cyclohexane carboxylic acid serves as a prime example of this application. Here, (S)-pyroglutamate acts as the chiral auxiliary, attached to a 2-methylbenzoyl group. nih.gov The steric profile of the auxiliary dictates the direction of hydrogen addition to the aromatic ring during catalytic hydrogenation. nih.gov The study demonstrated that the most stable conformation of the substrate, determined through modeling, NMR spectroscopy, and X-ray analysis, involves the carbonyl group of the auxiliary shielding one face of the aromatic ring. This steric blockade leads to preferential hydrogenation from the opposite face. nih.gov

Several common chiral auxiliaries are employed in asymmetric synthesis, including oxazolidinones (popularized by Evans), pseudoephedrine, and SAMP/RAMP auxiliaries, each offering distinct advantages for controlling stereoselection in various reaction types like alkylations and aldol (B89426) reactions. nih.gov

Control of Stereochemical Outcome

The stereochemical outcome in the synthesis of 2-methylcyclohexane derivatives is governed by the chosen synthetic strategy. When using a chiral auxiliary, the structure of the auxiliary is the primary determinant of the product's stereochemistry. In the hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates, the inherent chirality of the (S)-pyroglutamate auxiliary directs the formation of the (1S,2R) stereoisomer. nih.gov

The choice of catalyst and reaction conditions also plays a crucial role. The study found that both Rh/C and Ru/C catalysts were effective, with the diastereomeric excess being influenced by the addition of amines and the nature of the catalyst support (alumina or carbon). These factors can help stabilize the preferred adsorption of the substrate on the catalyst surface, thereby enhancing the diastereoselectivity of the hydrogenation. nih.gov

Below is a table summarizing the results from the diastereoselective hydrogenation using a chiral auxiliary, which illustrates the level of stereochemical control achievable.

Table 1. Diastereoselective Hydrogenation of (S)-Alkyl-N-(2-methylbenzoyl)pyroglutamates nih.gov
CatalystSupportAdditiveDiastereomeric Excess (de %)Predominant Product
Rhodium (Rh)CarbonNone80%(1S,2R)-cis
Rhodium (Rh)Alumina (B75360)None88%(1S,2R)-cis
Ruthenium (Ru)CarbonNone84%(1S,2R)-cis
Ruthenium (Ru)CarbonAmine96%(1S,2R)-cis

Optimization of Synthetic Pathways

Optimizing a synthetic route involves maximizing the yield of the desired product while minimizing reaction times, costs, and the formation of byproducts. This is particularly critical in stereoselective synthesis where separation of isomers can be challenging.

Yield Enhancement Strategies

Strategies to enhance the yield of (2-Methylcyclohexyl)methanamine hydrochloride would focus primarily on the efficiency of the key stereochemistry-determining step, typically the hydrogenation of an aromatic precursor.

A relevant example can be found in a patent for the synthesis of 2-methylcyclohexyl acetate (B1210297), which is produced by the hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol, followed by esterification. google.com The patent describes methods to increase the yield of the hydrogenation product. Key optimization parameters include:

Catalyst Selection: The choice of hydrogenation catalyst (e.g., Raney Nickel, Rhodium on carbon, Ruthenium on carbon) significantly impacts reaction rate and selectivity. nih.govgoogle.com

Reaction Conditions: Adjusting temperature and hydrogen pressure can be used to control the rate of reaction and minimize side reactions.

Solvent and Additives: The solvent can influence catalyst activity and substrate solubility. As seen in the diastereoselective synthesis of 2-methyl cyclohexane carboxylic acid, the addition of amines can stabilize the substrate-catalyst interaction, leading to higher selectivity and potentially higher yield of the desired stereoisomer. nih.gov

By carefully selecting the catalyst, auxiliary (if used), and optimizing reaction parameters such as solvent, temperature, and pressure, the synthetic pathway to this compound can be refined to maximize the yield of the desired stereoisomer.

Purification Techniques in Synthesis of this compound

The synthesis of this compound often yields a product that contains impurities such as unreacted starting materials, byproducts, and stereoisomers. Therefore, effective purification techniques are crucial to isolate the desired compound in high purity. The primary methods employed for the purification of amine hydrochlorides, including this compound, are recrystallization and chromatographic separation.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent or solvent system. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while the impurities remain in the solution.

For amine hydrochlorides like this compound, the choice of solvent is critical. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the recrystallization of amine hydrochlorides include alcohols and mixtures of solvents.

Commonly Used Solvents for Recrystallization of Amine Hydrochlorides:

Solvent/Solvent SystemRationale and Application
Ethanol A widely used polar protic solvent that can dissolve many amine hydrochlorides at elevated temperatures. Upon cooling, the solubility decreases significantly, leading to crystallization. orgsyn.orgmdma.ch
n-Butanol Similar to ethanol but with a higher boiling point, which can be advantageous for dissolving less soluble compounds. It is effective in separating amine hydrochlorides from inorganic salts like ammonium chloride. orgsyn.orgmdma.ch
Methanol/Water A polar solvent mixture that can be effective. The addition of water can increase the solubility of polar impurities in the mother liquor.
Isopropanol Another alcohol that is frequently used for the recrystallization of amine salts.
n-Hexane/Acetone A non-polar/polar aprotic solvent mixture. The compound is typically dissolved in a minimal amount of hot acetone, and n-hexane is added as an anti-solvent to induce precipitation. rochester.edu
Chloroform (B151607) (for washing) While not a primary recrystallization solvent, chloroform can be used to wash the crude product to remove specific impurities, such as residual free amines or other organic contaminants, due to the low solubility of the hydrochloride salt in it. mdma.chsciencemadness.org

The general procedure for recrystallization involves dissolving the crude this compound in a minimal amount of the chosen hot solvent. The hot solution is then filtered to remove any insoluble impurities. The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. The efficiency of recrystallization is dependent on the careful selection of the solvent and the precise control of the cooling rate. mt.com

Chromatographic Separation (e.g., Column Chromatography, Chiral HPLC)

Chromatographic techniques are powerful tools for the purification of chemical compounds, including the separation of stereoisomers. For this compound, which contains two chiral centers and thus can exist as four stereoisomers (two pairs of enantiomers which are diastereomers of each other), chromatographic separation is essential for isolating specific isomers.

Column Chromatography:

Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase. For basic compounds like amines, standard silica (B1680970) gel can lead to poor separation due to strong interactions. Therefore, modified stationary phases or mobile phase additives are often employed.

Strategies for Column Chromatography of Amines:

Stationary PhaseMobile Phase AdditivePrinciple
Basic Alumina -The basic nature of the alumina stationary phase minimizes the strong acidic interactions with the amine, allowing for better elution and separation.
Amine-Functionalized Silica -The silica surface is chemically modified with amino groups, which creates a less acidic environment and reduces tailing of basic compounds.
Silica Gel Triethylamine (B128534) (TEA) or AmmoniaA small amount of a basic additive is added to the eluent to compete with the analyte for the acidic sites on the silica gel, thereby improving the peak shape and separation.

A typical mobile phase for the column chromatography of (2-Methylcyclohexyl)methanamine would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or isopropanol, with the addition of a small percentage of an amine like triethylamine if using standard silica gel.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

Chiral HPLC is the most effective method for separating the enantiomers of (2-Methylcyclohexyl)methanamine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov

The separation of the diastereomers (cis and trans isomers) can often be achieved on a standard achiral stationary phase, as diastereomers have different physical properties. google.com However, the separation of the enantiomers of either the cis or the trans isomer requires a chiral environment.

Common Chiral Stationary Phases for Amine Separation:

Chiral Stationary Phase (CSP) TypeExamplesTypical Mobile Phase
Polysaccharide-based Chiralcel® OD-H, Chiralpak® AD-H (Cellulose or amylose (B160209) derivatives coated on silica gel)Hexane/Isopropanol/Diethylamine, Polar organic modes (e.g., Methanol, Ethanol) nih.gov
Cyclodextrin-based Cyclobond™ (β-cyclodextrin derivatives)Reversed-phase (Acetonitrile/Water with buffers), Polar organic modes banglajol.infoscispace.com
Protein-based Chiral-AGP (α1-acid glycoprotein)Aqueous buffers with organic modifiers (e.g., isopropanol, acetonitrile)

A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid like phosphoric or formic acid could be employed for the separation of diastereomers of related compounds. sielc.com For the enantiomeric separation of (2-Methylcyclohexyl)methanamine, a normal phase method using a polysaccharide-based CSP with a mobile phase like hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a common starting point. The selection of the appropriate CSP and the optimization of the mobile phase composition are critical for achieving baseline separation of all stereoisomers. nih.govbanglajol.info

Stereochemical Aspects and Conformational Analysis

Isomeric Forms and Designations

(2-Methylcyclohexyl)methanamine (B1369955) has two stereocenters, at carbon 1 (attached to the aminomethyl group) and carbon 2 (attached to the methyl group). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These isomers can be broadly classified as cis or trans based on the relative orientation of the two substituent groups.

Trans Isomers: The methyl and aminomethyl groups are on opposite sides of the cyclohexane (B81311) ring. The two trans enantiomers are designated as:

(1R,2R)-(2-Methylcyclohexyl)methanamine

(1S,2S)-(2-Methylcyclohexyl)methanamine

Cis Isomers: The methyl and aminomethyl groups are on the same side of the cyclohexane ring. The two cis enantiomers are designated as:

(1R,2S)-(2-Methylcyclohexyl)methanamine

(1S,2R)-(2-Methylcyclohexyl)methanamine

The hydrochloride salt is formed by the protonation of the amine group, but this does not change the stereochemical designations of the chiral centers on the ring.

Diastereomeric Relationships and Separation Strategies

The relationship between a cis isomer and a trans isomer is diastereomeric. For example, (1R,2S)-(2-Methylcyclohexyl)methanamine is a diastereomer of both (1R,2R)- and (1S,2S)-(2-Methylcyclohexyl)methanamine. Unlike enantiomers, which have identical physical properties (except for the rotation of plane-polarized light), diastereomers have distinct physical properties, such as different boiling points, melting points, and solubilities.

This difference in physical properties is the basis for their separation. Common strategies for separating diastereomers include:

Chromatography: Techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) on a standard stationary phase (like silica (B1680970) gel) can be used. Because the diastereomers have different polarities and shapes, they interact differently with the stationary phase, leading to different elution times and enabling their separation.

Fractional Crystallization: This method relies on differences in the solubility of the diastereomers in a particular solvent. As a solution containing a mixture of diastereomers is cooled, the less soluble diastereomer will crystallize out first, allowing for its separation from the more soluble one. For amines, this is often achieved by forming diastereomeric salts with a single enantiomer of a chiral acid.

Conformational Preferences of the Cyclohexyl Ring

To minimize ring strain, which is a combination of angle strain and torsional strain, cyclohexane and its derivatives adopt non-planar, puckered conformations. The most stable and predominant conformation is the "chair" conformation. Other, higher-energy conformations include the "boat," "twist-boat," and "half-chair" forms.

In the chair conformation, the substituent groups can occupy two distinct types of positions:

Axial (a): Bonds are perpendicular to the approximate plane of the ring.

Equatorial (e): Bonds are in the approximate plane of the ring, pointing outwards from the perimeter.

The cyclohexane ring is conformationally flexible and can undergo a "ring flip," in which one chair conformation interconverts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

For substituted cyclohexanes, the two chair conformations are often not equal in energy. Substituents generally prefer the more spacious equatorial position to avoid steric strain with other atoms. When a substituent is in the axial position, it experiences unfavorable steric interactions with the other axial groups on the same side of the ring, known as 1,3-diaxial interactions.

The conformational preferences for the diastereomers of (2-Methylcyclohexyl)methanamine are as follows:

Trans Isomers (e.g., (1R,2R)-): The two substituents are on opposite sides of the ring. This allows for a chair conformation where both the methyl group and the aminomethyl group can occupy equatorial positions (diequatorial). The alternative ring-flipped conformation, where both groups are axial (diaxial), is significantly less stable due to severe 1,3-diaxial interactions. Therefore, the trans isomers exist almost exclusively in the diequatorial conformation.

Cis Isomers (e.g., (1R,2S)-): The two substituents are on the same side of the ring. In any chair conformation, one group must be axial while the other is equatorial. A ring flip will interconvert these positions. The equilibrium will favor the conformation where the larger substituent occupies the equatorial position. The preference of a substituent for the equatorial position is quantified by its A-value (Gibbs free energy difference). The group with the larger A-value will more strongly prefer the equatorial position.

Influence of Stereochemistry on Reactivity

The specific stereoisomer and its preferred conformation significantly influence the chemical reactivity of (2-Methylcyclohexyl)methanamine. This influence is primarily due to steric effects, which dictate the accessibility of the reactive center—in this case, the lone pair of electrons on the nitrogen atom of the amine group.

Steric Hindrance: The rate and feasibility of reactions involving the amine group (e.g., acylation, alkylation, or acting as a nucleophile) depend on how easily a reagent can approach the nitrogen atom.

In the highly stable diequatorial conformation of a trans-isomer, both the aminomethyl group and the methyl group extend into the space around the ring. While the equatorial position is less hindered than the axial one, the neighboring equatorial group can still influence the reaction trajectory.

Reaction Pathway and Product Distribution: The spatial arrangement of substituents can determine the outcome of a reaction. For intramolecular reactions, the distance and orientation between the reacting groups are fixed by the stereochemistry. A cis arrangement might allow two groups to interact in a way that is impossible for a trans isomer, potentially opening up unique reaction pathways. Steric effects are a proposed source for dramatic differences in reactivity between isomers.

Chemical Reactivity and Derivatization of the Amine Functionality

General Amine Reactions

The primary amine group of (2-Methylcyclohexyl)methanamine (B1369955) engages in a variety of fundamental reactions characteristic of alkylamines. These reactions leverage the nucleophilicity of the nitrogen atom and its ability to undergo oxidation, condensation, acylation, and alkylation.

The nitrogen atom in (2-Methylcyclohexyl)methanamine possesses a lone pair of electrons, making it a potent nucleophile. This inherent nucleophilicity allows it to attack electron-deficient centers, initiating numerous chemical reactions. The reactivity is comparable to other primary alkylamines, where the alkyl group acts as an electron-donating group, thereby enhancing the electron density on the nitrogen and increasing its nucleophilic character. As a primary amine, it is generally more nucleophilic than ammonia (B1221849) but can be slightly less reactive than secondary amines in some contexts due to steric factors and the number of electron-donating alkyl groups. This nucleophilic nature is the basis for its reactions with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.

Primary amines can undergo oxidation to form various products depending on the reagents and reaction conditions. The oxidation of (2-Methylcyclohexyl)methanamine can lead to the formation of the corresponding aldehyde, (2-Methylcyclohexyl)carboxaldehyde. This transformation typically involves the conversion of the amine to an intermediate imine, which is then hydrolyzed to the aldehyde. A variety of oxidizing agents can be employed for this purpose, including permanganate (B83412) and specialized reagents designed for the selective oxidation of primary amines. For instance, treatment of primary amines with certain reagents can yield the corresponding carbonyl compounds.

(2-Methylcyclohexyl)methanamine, as a primary amine, reacts with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the carbon-nitrogen double bond (C=N) characteristic of an imine. This reaction is a cornerstone in synthetic organic chemistry for creating new carbon-nitrogen bonds. It is important to note that primary amines form imines, whereas secondary amines react with aldehydes and ketones to yield enamines.

The general reaction is as follows: R-CHO + (2-Methylcyclohexyl)methanamine ⇌ (2-Methylcyclohexyl)methyl-N=CHR + H₂O

Table 1: Imine Formation with Various Carbonyl Compounds

Carbonyl ReactantProduct Class
Aldehyde (R-CHO)N-alkyl imine
Ketone (R₂C=O)N-alkyl imine

The nucleophilic amine group readily undergoes acylation and alkylation, allowing for the elongation of the molecule or the introduction of specific functional moieties.

Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides results in the formation of N-substituted amides. chemistrystudent.com For example, reacting (2-Methylcyclohexyl)methanamine with ethanoyl chloride yields N-((2-methylcyclohexyl)methyl)acetamide. chemguide.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.ukdocbrown.infosavemyexams.com Typically, a base or an excess of the amine is used to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Alkylation: The amine can be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution. wikipedia.org This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. However, selective monoalkylation of primary amines can be achieved under controlled conditions, for instance, by using the amine hydrobromide salt and an alkyl bromide in a competitive deprotonation/protonation strategy. rsc.org

Table 2: Acylation and Alkylation Reactions

Reaction TypeReagent ExampleProduct Class
AcylationAcyl Chloride (R-COCl)N-substituted Amide
AcylationAcid Anhydride ((RCO)₂O)N-substituted Amide
AlkylationAlkyl Halide (R-X)Secondary Amine

Functional Group Transformations and Derivatization

The primary amine of (2-Methylcyclohexyl)methanamine is a key site for introducing a wide range of other functional groups, significantly broadening its synthetic utility.

Beyond simple acylation and alkylation, the amine group can be converted into more complex functionalities. These transformations are crucial for modifying the compound's chemical and physical properties.

Urea Formation: Primary amines react with isocyanates to form substituted ureas. wikipedia.orgorganic-chemistry.org For instance, (2-Methylcyclohexyl)methanamine can react with an alkyl or aryl isocyanate (R-N=C=O) to yield a disubstituted urea. This is a highly efficient addition reaction. Alternative methods include reacting the amine with phosgene (B1210022) or its equivalents, or with reagents like carbonyldiimidazole. nih.govacs.org

Sulfonamide Formation: The reaction of (2-Methylcyclohexyl)methanamine with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. ucl.ac.ukcbijournal.com This is a robust and widely used method for creating the sulfonamide linkage, which is a key functional group in many pharmaceutical compounds. rsc.org The reaction is analogous to acylation, involving nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

These derivatization strategies highlight the versatility of (2-Methylcyclohexyl)methanamine as a building block in organic synthesis, enabling the construction of a diverse library of molecules with varied functionalities.

Table 3: Functional Group Transformations

Desired Functional GroupReagent ClassGeneral Product Structure
UreaIsocyanate (R-NCO)(2-Me-C₆H₁₀)-CH₂-NH-CO-NH-R
SulfonamideSulfonyl Chloride (R-SO₂Cl)(2-Me-C₆H₁₀)-CH₂-NH-SO₂-R

Synthesis of Substituted Cyclohexane (B81311) Derivatives

The primary amine group of (2-methylcyclohexyl)methanamine serves as a versatile handle for the introduction of various functional groups, leading to the formation of N-substituted derivatives. Common derivatization strategies include acylation to form amides and alkylation via reductive amination.

One notable application of (2-methylcyclohexyl)methanamine is in the synthesis of novel cyclohexylamine (B46788) derivatives with potential applications as monoamine reuptake inhibitors. organicchemistrytutor.com A general method for forming amide bonds with this amine involves the use of a coupling agent such as PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate). organicchemistrytutor.comwikipedia.org In a typical procedure, the carboxylic acid is activated by the coupling agent, followed by the nucleophilic attack of the primary amine of (2-methylcyclohexyl)methanamine to yield the corresponding amide. organicchemistrytutor.comwikipedia.org

Table 1: Representative Amide Synthesis

Reactant 1Reactant 2Coupling AgentProduct
Carboxylic Acid(2-Methylcyclohexyl)methanaminePyBOPN-((2-methylcyclohexyl)methyl)amide

Another significant pathway for derivatization is reductive amination. This method allows for the formation of secondary or tertiary amines by reacting (2-methylcyclohexyl)methanamine with an aldehyde or a ketone in the presence of a reducing agent. organicchemistrytutor.com This process typically involves the initial formation of an imine intermediate, which is then reduced to the corresponding amine. organicchemistrytutor.com

Table 2: Representative Reductive Amination

Reactant 1Reactant 2Reducing AgentProduct
Aldehyde/Ketone(2-Methylcyclohexyl)methanamineSodium cyanoborohydrideN-alkyl-(2-methylcyclohexyl)methanamine

Mechanistic Investigations of Transformations

Understanding the mechanisms of these derivatization reactions provides insight into the factors governing their efficiency and selectivity. The following sections detail the electron flow, transition states, and the role of the amine nitrogen in key transformations of (2-methylcyclohexyl)methanamine.

Electron Flow and Transition States in Reactions

Amide Bond Formation: The formation of an amide bond from (2-methylcyclohexyl)methanamine and a carboxylic acid, facilitated by a coupling agent like PyBOP, proceeds through a multi-step mechanism.

Activation of the Carboxylic Acid: The coupling agent activates the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of (2-methylcyclohexyl)methanamine initiates a nucleophilic attack on the activated carbonyl carbon. This is the key bond-forming step. The electron flow originates from the nitrogen and targets the electrophilic carbon.

Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Proton Transfer and Elimination: Subsequent proton transfers and elimination of the leaving group (derived from the coupling agent) result in the formation of the stable amide bond.

The transition state for the nucleophilic attack resembles the tetrahedral intermediate, with a partial bond forming between the nitrogen and the carbonyl carbon, and the carbonyl double bond beginning to break.

Reductive Amination: The mechanism of reductive amination involves two main stages: imine formation and reduction.

Imine Formation:

Nucleophilic Attack: The amine nitrogen of (2-methylcyclohexyl)methanamine attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated, and a water molecule is eliminated, forming an iminium ion. .

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine.

Reduction: A reducing agent, such as sodium cyanoborohydride, delivers a hydride ion to the electrophilic carbon of the imine (or the protonated iminium ion, which is even more electrophilic). This nucleophilic addition of the hydride, followed by protonation, yields the final secondary or tertiary amine.

The transition state for the hydride reduction involves the partial formation of the new carbon-hydrogen bond and the breaking of the carbon-nitrogen pi bond.

Role of the Amine Nitrogen in Reaction Pathways

The nitrogen atom of the primary amine in (2-methylcyclohexyl)methanamine is central to its chemical reactivity.

Nucleophilicity: The non-bonding lone pair of electrons on the nitrogen atom is the primary driver of its nucleophilic character. This allows it to readily attack electron-deficient centers, such as activated carbonyl carbons in amide synthesis and the carbonyl carbons of aldehydes and ketones in the initial step of reductive amination.

Basicity: The nitrogen atom can also act as a base, accepting a proton. In the context of the hydrochloride salt, the amine is protonated. For the free amine to act as a nucleophile, it must be deprotonated, which is often achieved by the addition of a non-nucleophilic base or by using the amine itself in excess.

Leaving Group Ability: In the formation of the imine during reductive amination, after the hydroxyl group of the carbinolamine intermediate is protonated to form a good leaving group (water), the nitrogen's lone pair facilitates the elimination of water by forming the carbon-nitrogen double bond of the iminium ion.

Applications in Organic Synthesis As a Building Block

Use as a Chiral Building Block

(2-Methylcyclohexyl)methanamine (B1369955) hydrochloride serves as a source of chirality in asymmetric synthesis. Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the biological activity of a molecule can be highly dependent on its stereochemistry. The fixed stereochemistry of the 2-methylcyclohexyl group can be transferred to new molecules, influencing the spatial arrangement of atoms in the final product.

The primary amine group is a key functional handle that allows this chiral building block to be readily incorporated into larger molecules through reactions such as amidation, reductive amination, and the formation of imines. These reactions are fundamental in the synthesis of a wide array of organic compounds.

Table 1: Potential Reactions for Incorporating the Chiral Moiety

Reaction TypeReactantFunctional Group Formed
AmidationCarboxylic Acid / Acyl ChlorideAmide
Reductive AminationAldehyde / KetoneSecondary Amine
Nucleophilic SubstitutionAlkyl HalideSecondary Amine
Imine FormationAldehyde / KetoneImine

Role as a Synthetic Intermediate for Complex Organic Molecules

This compound can act as a crucial intermediate in multi-step syntheses of complex organic molecules. Its bifunctional nature—a chiral cyclohexane (B81311) scaffold and a reactive aminomethyl group—allows for sequential modifications, building up molecular complexity. For instance, the amine can be protected while transformations are carried out on the cyclohexane ring, or vice versa. This versatility is a hallmark of a useful synthetic intermediate.

While direct examples in the literature are scarce, analogous structures like trans-4-methylcyclohexylamine hydrochloride have been utilized as key intermediates in the synthesis of pharmaceuticals such as the antidiabetic drug glimepiride. This suggests that (2-Methylcyclohexyl)methanamine hydrochloride could similarly serve as an intermediate in the synthesis of novel bioactive compounds.

Incorporation into Scaffolds for Chemical Research

The rigid cyclohexane ring of (2-Methylcyclohexyl)methanamine provides a well-defined three-dimensional scaffold. In medicinal chemistry and materials science, molecular scaffolds form the core structure of new molecules, upon which various functional groups can be appended to explore structure-activity relationships or material properties.

The aminomethyl group facilitates the attachment of this scaffold to other molecular fragments. By modifying the amine or introducing other functional groups to the cyclohexane ring, a library of diverse compounds can be generated from this single chiral scaffold, aiding in the discovery of new chemical entities with desired properties.

Catalytic Applications of Derivatives (e.g., Ligand Precursors)

The primary amine of this compound is an excellent starting point for the synthesis of chiral ligands for asymmetric catalysis. Chiral ligands are crucial components of metal-based catalysts that can induce high enantioselectivity in chemical reactions.

By reacting the amine with appropriate reagents, a variety of ligand types can be synthesized, including:

Schiff bases: Formed by condensation with salicylaldehydes, these can coordinate to metal centers to form catalysts for various transformations.

Phosphine-containing ligands: Through multi-step synthesis, the amine can be incorporated into more complex ligand structures containing phosphorus atoms, which are widely used in hydrogenation and cross-coupling reactions.

Bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) analogues: While more complex, the chiral backbone could potentially be integrated into these privileged ligand classes.

The steric bulk and chirality of the 2-methylcyclohexyl group would be positioned close to the metal center, creating a chiral environment that can effectively control the stereochemical outcome of a catalyzed reaction.

Table 2: Potential Chiral Ligand Derivatives

Ligand ClassSynthetic Precursor for DerivatizationPotential Catalytic Application
Chiral Schiff BaseSalicylaldehyde derivativesAsymmetric cyclopropanation, Epoxidation
Chiral Phosphine (B1218219) AmineChlorophosphinesAsymmetric hydrogenation, Cross-coupling
Chiral Diamine DerivativesAmino acids, other chiral aminesTransfer hydrogenation, Diels-Alder reactions

Analytical Methods

Chromatographic Techniques (GC, HPLC)

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a suitable method for analyzing the volatile free amine. It can be used to assess purity and identify impurities. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of the non-volatile hydrochloride salt. Reversed-phase HPLC with UV detection (if the molecule is derivatized) or a universal detector like an evaporative light scattering detector (ELSD) could be used for purity determination. Chiral HPLC, using a chiral stationary phase, would be necessary to separate the enantiomers of the cis and trans isomers. researchgate.netnist.gov

Analytical Characterization in Synthetic Research

Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental for assessing the purity of (2-Methylcyclohexyl)methanamine (B1369955) hydrochloride by separating it from any starting materials, by-products, or other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for purity assessment, combining the separation capabilities of GC with the detection power of MS. For the analysis of (2-Methylcyclohexyl)methanamine, the hydrochloride salt is typically neutralized to the more volatile free amine before injection. The gas chromatogram provides information on the number of components in the sample, with the retention time being a characteristic property of the compound under specific conditions. The mass spectrometer then fragments the eluted components, providing a mass spectrum that serves as a molecular fingerprint.

A typical GC-MS analysis would involve a capillary column, such as one coated with a non-polar stationary phase. The purity is determined by the relative area of the peak corresponding to (2-Methylcyclohexyl)methanamine compared to the total area of all peaks in the chromatogram.

Table 1: Illustrative GC-MS Parameters for Analysis of a Related Compound (2-Methylcyclohexylamine)

ParameterValue
Column Phenylmethylpolysiloxane Capillary Column
Injector Temperature 250 °C
Oven Program Initial 50 °C, ramp to 250 °C at 10 °C/min
Carrier Gas Helium
Detector Mass Spectrometer (Electron Ionization)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of non-volatile or thermally sensitive compounds like (2-Methylcyclohexyl)methanamine hydrochloride. A reversed-phase HPLC method is commonly employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.

The sample is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their differential partitioning between the stationary and mobile phases. A detector, such as an ultraviolet (UV) detector (after derivatization, as the compound lacks a strong chromophore) or an evaporative light scattering detector (ELSD), is used to monitor the column effluent. The purity is calculated from the relative peak areas in the resulting chromatogram.

Table 2: General HPLC Conditions for Purity Analysis of Primary Amines

ParameterCondition
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) and Water with an additive like Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV (after derivatization) or ELSD
Column Temperature Ambient or controlled (e.g., 30 °C)

(2-Methylcyclohexyl)methanamine is a chiral compound, existing as different stereoisomers. Chiral chromatography is a specialized form of HPLC used to separate these enantiomers and diastereomers to determine the enantiomeric excess (ee) of a synthetic sample. This is crucial in asymmetric synthesis where the goal is to produce a single enantiomer.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating chiral amines. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.

Spectroscopic Methods for Structural Confirmation (General Principles)

Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. The protons of the aminomethyl group (-CH₂NH₃⁺) would appear as a characteristic multiplet. The protons on the cyclohexane (B81311) ring and the methyl group would resonate in the aliphatic region of the spectrum. The integration of the peak areas corresponds to the ratio of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The carbon of the aminomethyl group would be found in a specific region, while the carbons of the cyclohexane ring and the methyl group would appear at higher field (lower ppm values).

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for (2-Methylcyclohexyl)methanamine Structure

Carbon AtomPredicted Chemical Shift Range (ppm)
-C H₃15 - 25
Cyclohexane Ring Carbons25 - 45
-C H₂NH₃⁺40 - 50

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the analysis is typically performed on the free amine. In electron ionization (EI) mode, the molecule is ionized to produce a molecular ion [M]⁺•, which corresponds to the molecular weight of the free base (127.23 g/mol ). nih.gov

This molecular ion can then undergo fragmentation, providing structural information. Common fragmentation pathways for aliphatic amines include the loss of alkyl radicals. For (2-Methylcyclohexyl)methanamine, characteristic fragments would arise from cleavage of the C-C bond between the cyclohexane ring and the aminomethyl group, as well as fragmentation of the cyclohexane ring itself. The mass spectrum of the closely related compound, 2-methylcyclohexylamine, shows a base peak that would correspond to the loss of the methyl group and subsequent ring fragmentation. nist.gov

Table 4: Expected Key Ions in the Mass Spectrum of (2-Methylcyclohexyl)methanamine

m/z ValuePossible Fragment Identity
127Molecular Ion [C₈H₁₇N]⁺•
112[M - CH₃]⁺
98[M - CH₂NH]⁺
82[C₆H₁₀]⁺ (Cyclohexene fragment)
56[C₃H₆N]⁺ (from α-cleavage)

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of (2-methylcyclohexyl)methanamine hydrochloride?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting points (e.g., 268°C for structurally similar compounds) with literature values to assess purity .
  • Spectroscopic Methods : Use NMR (¹H/¹³C) to verify cyclohexyl and methyl substituents, and IR spectroscopy to confirm amine-hydrochloride salt formation.
  • Mass Spectrometry : Validate molecular weight (exact mass ~179–279 g/mol for analogs) using high-resolution mass spectrometry (HRMS) .
  • Chromatography : Employ HPLC or GC with standards to quantify impurities.

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .
  • Spill Management : Collect solids mechanically, avoid water flushing, and dispose of waste as hazardous chemical residue .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Q. What synthetic routes are documented for cyclohexylmethanamine hydrochloride derivatives?

  • Methodological Answer :

  • Reductive Amination : Cyclohexanone derivatives reacted with methylamine under hydrogenation catalysts (e.g., Pd/C) to form secondary amines, followed by HCl salt precipitation .
  • Grignard Reactions : Alkyl halides (e.g., 2-methylcyclohexyl bromide) coupled with nitriles, followed by reduction to primary amines .
  • Database Tools : Use REAXYS or PISTACHIO to predict feasible routes and optimize reaction conditions (e.g., solvent, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) and monitor decomposition via HPLC. Compare results with analogs like diphenhydramine hydrochloride, which show sensitivity to moisture .
  • pH-Dependent Solubility : Use potentiometric titrations to determine pKa and assess solubility changes in buffered solutions (pH 1–12) .
  • Thermogravimetric Analysis (TGA) : Characterize thermal decomposition profiles to identify degradation products .

Q. What experimental strategies are effective for studying the biological activity of this compound in receptor-binding assays?

  • Methodological Answer :

  • Target Selection : Prioritize receptors common to structurally related amines (e.g., adrenergic, serotonergic receptors) .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-norepinephrine) to measure IC₅₀ values. Validate selectivity against off-target enzymes (e.g., MAO-A/MAO-B) .
  • Functional Assays : Employ cell-based cAMP or calcium flux assays to evaluate agonist/antagonist effects .

Q. How can impurities in synthesized this compound be characterized and minimized?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials, N-methylated derivatives) .
  • Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .
  • Process Analytics : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

Key Research Considerations

  • Synthesis Optimization : Prioritize reductive amination for scalability, but validate purity rigorously due to potential byproducts .
  • Biological Screening : Cross-validate receptor-binding data with functional assays to avoid false positives .
  • Stability Limitations : Store the compound in anhydrous conditions at −20°C to prevent hydrochloride salt degradation .

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